Kinetin hydrochloride

Übersicht

Beschreibung

Kinetin hydrochloride is a type of cytokinin, a class of plant hormones that promote cell division . It is often used in plant tissue culture to induce callus formation and regenerate shoot tissues . Kinetin exists naturally in the DNA of cells of almost all organisms tested so far, including humans and various plants .

Synthesis Analysis

Kinetin was first isolated from autoclaved herring sperm DNA . The chemical structure of kinetin suggests that it can be formed from adenine and furfuryl . Furfuryl is formed after the primary oxidation of the deoxyribose moiety of DNA .

Molecular Structure Analysis

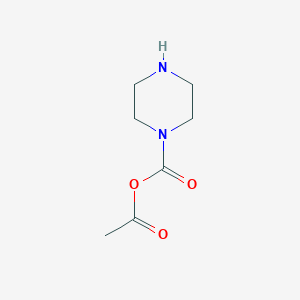

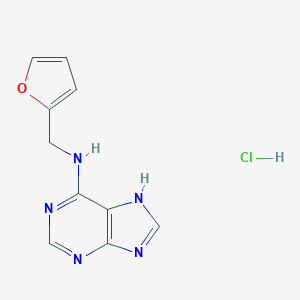

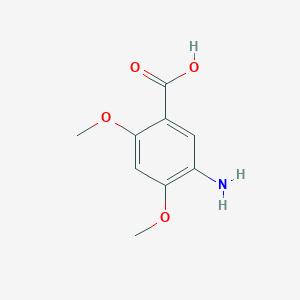

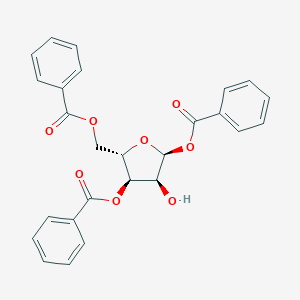

The molecular structure of kinetin includes an adenine base and a furfuryl group . This structure allows kinetin to bind to important human cellular proteins such as adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) .

Physical And Chemical Properties Analysis

Kinetin has a molecular weight of 215.21 g/mol . It is soluble in DMSO . The storage temperature for the powder form is -20°C .

Wissenschaftliche Forschungsanwendungen

Cadmium Stress in Plants : Kinetin alleviates cadmium toxicity in plants like Solanum melongena, enhancing growth and photosynthetic capacity by strengthening the antioxidant system (Singh & Prasad, 2014).

Translocation in Plants : Kinetin shows mobility in plants' vascular systems, playing a role in senescence and translocation processes (Lagerstedt & Langston, 1967).

Auxin and Plant Growth : Kinetin interacts with auxin to affect plant growth, demonstrating significant effects on the mobility of kinetin within plants (Seth, Davies & Wareing, 1966).

Sugar and Starch Metabolism : Kinetin influences the metabolism of sugars and starch during the feminization of castor plants, indicating its role in plant reproductive processes (Kumar & Rao, 1980).

Antioxidant System in Plants : It protects Solanum lycopersicum from NaCl-induced oxidative stress by enhancing the antioxidant system and other protective mechanisms (Ahanger et al., 2018).

Anti-Aging Effects : Kinetin has demonstrated anti-aging effects in different systems, including plants and human cells. Its role as a natural antioxidant protecting against oxidative and glyoxidative damage is notable (Rattan, 2002).

Protein Synthesis in Plants : The compound affects protein synthesis in plants, particularly in chloroplasts, which may be linked to its impact on hydration and permeability of chloroplast membranes (Richmond, Sachs & Osborne, 1971).

Vanillic Acid Formation : Kinetin induces vanillic acid formation in Vanilla planifolia, influencing enzyme activities in the phenylpropanoid pathway (Funk & Brodelius, 1992).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-7H-purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O.ClH/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9;/h1-3,5-6H,4H2,(H2,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKPHTIEFMEGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=NC3=C2NC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kinetin hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)